molecular formula C8H6ClF2IO B8214079 1-Chloro-4-(2,2-difluoroethoxy)-2-iodobenzene

1-Chloro-4-(2,2-difluoroethoxy)-2-iodobenzene

Cat. No.: B8214079
M. Wt: 318.48 g/mol
InChI Key: IQEVIXKUJYTXMV-UHFFFAOYSA-N
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Description

1-Chloro-4-(2,2-difluoroethoxy)-2-iodobenzene is an organic compound with the molecular formula C8H6ClF2IO It is a halogenated benzene derivative, characterized by the presence of chlorine, iodine, and difluoroethoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-4-(2,2-difluoroethoxy)-2-iodobenzene typically involves the following steps:

    Starting Materials: The synthesis begins with a suitable benzene derivative, such as 1-chloro-2-iodobenzene.

    Introduction of Difluoroethoxy Group: The difluoroethoxy group can be introduced through a nucleophilic substitution reaction. This involves reacting the starting material with a difluoroethanol derivative under basic conditions.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-(2,2-difluoroethoxy)-2-iodobenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles, leading to the formation of new derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different products.

    Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form biaryl or alkyne derivatives.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts (Pd) and appropriate ligands in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-Chloro-4-(2,2-difluoroethoxy)-2-iodobenzene has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Chloro-4-(2,2-difluoroethoxy)-2-iodobenzene depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biological effects. The presence of halogen atoms and the difluoroethoxy group can influence its reactivity and binding affinity to these targets.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-4-(2,2-difluoroethoxy)-2-fluorobenzene: Similar structure but with a fluorine atom instead of iodine.

    1-Chloro-4-(2,2-difluoroethoxy)benzene: Lacks the iodine atom, making it less reactive in certain coupling reactions.

Uniqueness

1-Chloro-4-(2,2-difluoroethoxy)-2-iodobenzene is unique due to the presence of both chlorine and iodine atoms, which provide distinct reactivity patterns. The difluoroethoxy group further enhances its chemical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-chloro-4-(2,2-difluoroethoxy)-2-iodobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF2IO/c9-6-2-1-5(3-7(6)12)13-4-8(10)11/h1-3,8H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQEVIXKUJYTXMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC(F)F)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF2IO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.48 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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